3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Overview
Description
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
The primary target of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (also known as D3T) is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is also involved in the activation of Nrf2 , a transcription factor that regulates the expression of antioxidant proteins .
Mode of Action
D3T interacts with its targets by downregulating the NLRP3 inflammasome . This interaction inhibits the activation of the JNK pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell survival . D3T is also known to activate the Nrf2-HO-1 signaling pathway .
Biochemical Pathways
The action of D3T affects several biochemical pathways. By downregulating the NLRP3 inflammasome, D3T can modulate the inflammatory response . The activation of the Nrf2-HO-1 signaling pathway by D3T leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .
Pharmacokinetics
The molecular weight of d3t (18529 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of D3T’s action at the molecular and cellular level is a decrease in inflammation and an increase in antioxidant activity. This can protect cells from damage caused by oxidative stress . In addition, D3T has been shown to protect retinal pigment epithelium (RPE) cells from UV-induced damage .
Action Environment
The action, efficacy, and stability of D3T can be influenced by various environmental factors. For example, the presence of oxygen in the air or an unsaturated nitrile can act as an oxidizing agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P₂S₅) in refluxing xylene. This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 2-Substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones
- Isothiazolo[5,4-b]pyridin-3(2H)-ones
- N-substituted 2-sulfanylnicotinamides
Comparison: 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is unique due to its specific sulfur and nitrogen arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
dithiolo[3,4-b]pyridine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHSIJPOQETLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333085 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-78-1 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione with primary amines?
A1: Research indicates that this compound (compound 10) reacts with primary amines, yielding 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides (compounds 11a-g) as the major products []. This reaction also generates two minor products: isothiazolo[5,4-b]pyridine-3(2H)thiones (compounds 12a-g) and 3-imino-3H-1,2-dithiolo[3,4-b]pyridines (compounds 13a-g) []. Further investigation revealed optimized synthetic routes to produce compounds 12 and 13 in good yield [].
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